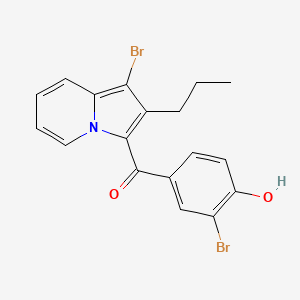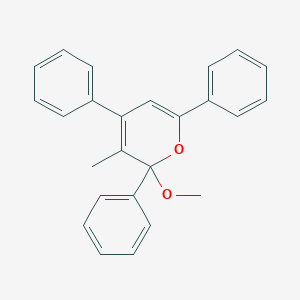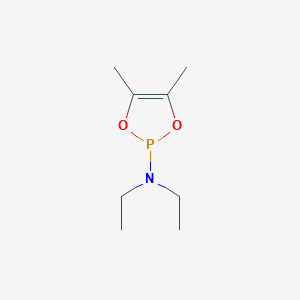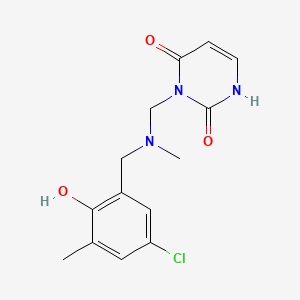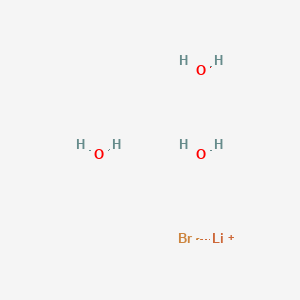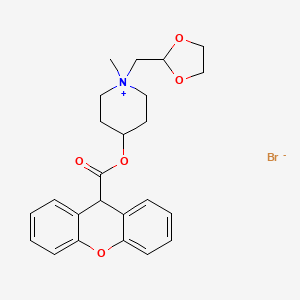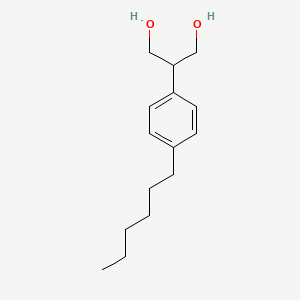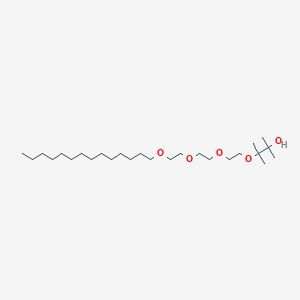
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethyl-1-butanol with ethylene oxide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, which acts as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in simpler alcohols .
科学的研究の応用
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and as a plasticizer in manufacturing processes.
作用機序
The mechanism of action of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .
類似化合物との比較
Similar Compounds
2,3,3-Trimethylindolenine: Known for its use in the synthesis of cyanine dyes.
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol: Used in the production of polymers and as a solvent.
Uniqueness
2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL stands out due to its multiple ether linkages and hydroxyl group, which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
特性
CAS番号 |
74790-86-6 |
|---|---|
分子式 |
C26H54O5 |
分子量 |
446.7 g/mol |
IUPAC名 |
2,3-dimethyl-3-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]butan-2-ol |
InChI |
InChI=1S/C26H54O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-19-20-29-21-22-30-23-24-31-26(4,5)25(2,3)27/h27H,6-24H2,1-5H3 |
InChIキー |
HKHWCPTXEJETBO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


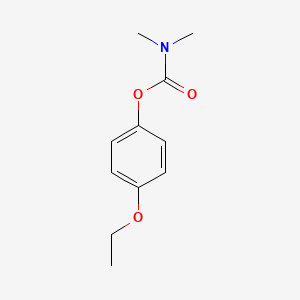

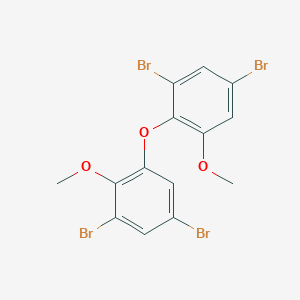
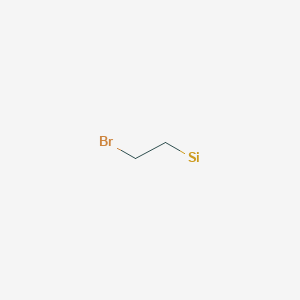
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
